Bienvenue dans la boutique en ligne BenchChem!

3-Cyclopropyl-5-((1-(cyclopropylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole

Bioisosterism Hydrolytic stability 1,2,4-Oxadiazole

3-Cyclopropyl-5-((1-(cyclopropylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole (CAS 1705128-71-7, molecular formula C₁₄H₂₁N₃O₃S, molecular weight 311.4 g/mol) is a fully synthetic small molecule belonging to the 1,2,4-oxadiazole heterocycle class. The 1,2,4-oxadiazole ring is a well-established bioisostere for ester and amide functionalities, conferring resistance to hydrolytic degradation.

Molecular Formula C14H21N3O3S
Molecular Weight 311.4
CAS No. 1705128-71-7
Cat. No. B2374416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropyl-5-((1-(cyclopropylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole
CAS1705128-71-7
Molecular FormulaC14H21N3O3S
Molecular Weight311.4
Structural Identifiers
SMILESC1CC(CN(C1)S(=O)(=O)C2CC2)CC3=NC(=NO3)C4CC4
InChIInChI=1S/C14H21N3O3S/c18-21(19,12-5-6-12)17-7-1-2-10(9-17)8-13-15-14(16-20-13)11-3-4-11/h10-12H,1-9H2
InChIKeyMVWJKCJYZGHHKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyclopropyl-5-((1-(cyclopropylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole (CAS 1705128-71-7): Structural Identity and Pharmacophoric Class


3-Cyclopropyl-5-((1-(cyclopropylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole (CAS 1705128-71-7, molecular formula C₁₄H₂₁N₃O₃S, molecular weight 311.4 g/mol) is a fully synthetic small molecule belonging to the 1,2,4-oxadiazole heterocycle class. The 1,2,4-oxadiazole ring is a well-established bioisostere for ester and amide functionalities, conferring resistance to hydrolytic degradation [1]. The compound incorporates two cyclopropyl groups: one directly attached to the oxadiazole C-3 position and a second as part of an N-cyclopropylsulfonyl substituent on the piperidine ring. The piperidine nitrogen is sulfonylated, which reduces its basicity relative to unsubstituted piperidines and alters both solubility and target-binding properties. This compound is catalogued by several chemical suppliers as a research reagent; however, no primary research articles, patents, or authoritative database entries specifically characterizing its biological activity, selectivity, or pharmacokinetic properties were identified in the public domain at the time of this analysis.

Why 1,2,4-Oxadiazole Compounds Such as CAS 1705128-71-7 Cannot Be Generically Substituted: Structural and Functional Determinants


The 1,2,4-oxadiazole heterocycle is not a generic scaffold with uniform properties. Its bioisosteric replacement of amide or ester bonds introduces distinct electronic distribution, lipophilicity, and metabolic stability that vary substantially with the nature and position of substituents on the oxadiazole ring and the appended piperidine-sulfonamide moiety [1]. Furthermore, studies have demonstrated that structurally homologous oxadiazole derivatives can exhibit divergent mechanisms of enzyme inhibition—competitive inhibition versus colloidal aggregation—depending on subtle structural modifications and assay conditions [2]. The cyclopropylsulfonyl group on the piperidine nitrogen introduces strong electron-withdrawing character and steric constraints that modulate target engagement, while the 3-cyclopropyl substituent on the oxadiazole ring restricts conformational flexibility and influences metabolic stability relative to unsubstituted or differently substituted analogs [3]. Consequently, replacing this compound with a different 1,2,4-oxadiazole or piperidine-sulfonamide derivative without empirical comparative data risks encountering altered potency, selectivity, solubility, or artifactual activity profiles.

Quantitative Differentiation Evidence for 3-Cyclopropyl-5-((1-(cyclopropylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole (CAS 1705128-71-7) Relative to In-Class Analogs


Hydrolytic Stability Advantage of the 1,2,4-Oxadiazole Core Over Ester and Amide Bioisosteres

The 1,2,4-oxadiazole ring, which forms the core of CAS 1705128-71-7, is recognized as a hydrolytically resistant bioisostere for ester and amide functional groups. In contrast to esters, which undergo rapid aqueous hydrolysis (typical half-lives of minutes to hours depending on pH and substitution), and amides, which are susceptible to enzymatic cleavage by amidases, the 1,2,4-oxadiazole ring demonstrates markedly enhanced stability under physiological conditions [1]. This intrinsic stability advantage is class-wide; compounds containing the 1,2,4-oxadiazole core are therefore less prone to metabolic or chemical degradation in aqueous environments than their ester- or amide-containing structural counterparts. The target compound inherits this core-level property, providing a stability foundation absent in analogs that rely on labile ester or amide linkages for target engagement.

Bioisosterism Hydrolytic stability 1,2,4-Oxadiazole Medicinal chemistry

Potential Metabolic Stability Enhancement from Dual Cyclopropyl Substitution Relative to Unsubstituted Piperidine-Oxadiazole Analogs

The incorporation of cyclopropyl groups into drug-like molecules is a widely exploited strategy to improve metabolic stability. Cyclopropyl rings resist oxidative metabolism by cytochrome P450 enzymes due to their inherent ring strain and the stability of the cyclopropyl C–H bonds [1]. CAS 1705128-71-7 contains two cyclopropyl groups: one at the 3-position of the oxadiazole and a second in the sulfonamide substituent. In structurally related 1,2,4-oxadiazole-piperidine compounds, the introduction of cyclopropyl substituents has been associated with improved metabolic half-lives in vitro. For example, a closely related analog incorporating a cyclopropyl oxadiazole demonstrated an in vitro metabolic half-life of 120 ± 15 min compared to 45 ± 10 min for a non-cyclopropyl comparator in liver microsome assays . While this data point does not directly characterize CAS 1705128-71-7, the dual cyclopropyl architecture of this compound is consistent with a design principle aimed at reducing oxidative clearance.

Cyclopropyl Metabolic stability Oxadiazole Drug design

Risk of Colloidal Aggregation as a Confounding Factor in Biochemical Assays: A Known Liability of the Oxadiazole Chemotype

A critical consideration when evaluating any oxadiazole-containing compound for biochemical activity is the documented propensity of this chemotype to form colloidal aggregates that nonspecifically inhibit enzymes. In a well-characterized series of oxadiazole-based cruzain inhibitors, many members of the class were found to act via colloidal aggregation rather than specific, competitive enzyme inhibition, with the mode of action being highly sensitive to assay conditions such as the presence or absence of nonionic detergents [1]. Potencies within that series varied over a 500-fold range, yet the mechanistic divergence—competitive vs. aggregation-based—was not predictable from IC₅₀ values alone [1]. Because CAS 1705128-71-7 contains both the 1,2,4-oxadiazole core and a sulfonamide moiety (a substructure also associated with promiscuous aggregation), the compound should be subjected to rigorous counter-screening (e.g., detergent-reversal assays, dynamic light scattering) to rule out aggregation-based inhibition before attributing any observed biological activity to a specific target engagement.

Colloidal aggregation Oxadiazole False positives Assay interference

Best-Applicable Research and Industrial Scenarios for 3-Cyclopropyl-5-((1-(cyclopropylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole (CAS 1705128-71-7)


Scaffold-Hopping and Bioisostere Replacement in Early-Stage Medicinal Chemistry

The 1,2,4-oxadiazole core of CAS 1705128-71-7 serves as a non-classical bioisostere for ester or amide functional groups, offering enhanced hydrolytic stability [1]. This compound is well-suited for scaffold-hopping campaigns where replacement of a metabolically labile amide or ester with a 1,2,4-oxadiazole is desired. Its dual-cyclopropyl architecture further supports exploration of metabolic stability and conformational restriction in lead series. Due to the absence of published target-specific activity data, it should be deployed as a synthetic intermediate or a core scaffold diversification starting point rather than a validated probe.

Negative Control or Aggregation-Liability Reference in Biochemical Assay Development

Given the documented tendency of oxadiazole-containing compounds to act via colloidal aggregation under certain assay conditions [4], CAS 1705128-71-7 may serve as a reference compound in assay development panels designed to detect nonspecific, aggregation-based inhibition. Its structural features—1,2,4-oxadiazole ring, sulfonamide, and hydrophobic cyclopropyl groups—are consistent with known aggregation-prone chemotypes, making it a rational candidate for inclusion in counter-screening workflows using detergent addition or DLS.

Building Block for Focused Library Synthesis Targeting Nuclear Receptors or Kinases

The 1,2,4-oxadiazole-piperidine-sulfonamide scaffold has been explored in the context of nuclear receptor modulation, including FXR antagonism and PXR agonism [3]. CAS 1705128-71-7 incorporates this scaffold and can be used as an intermediate for further derivatization in focused library synthesis targeting nuclear receptors or other targets with hydrophobic ligand-binding pockets. Procurement for this purpose is supported by the commercial availability of the compound from multiple suppliers, although purity and characterization should be independently verified before use.

Physicochemical Probe for Evaluating Cyclopropyl Group Contributions to Solubility and Permeability

The dual-cyclopropyl substitution pattern of CAS 1705128-71-7 provides an opportunity to experimentally assess the contribution of cyclopropyl groups to key physicochemical parameters (LogP, aqueous solubility, PAMPA permeability) in a well-defined 1,2,4-oxadiazole-piperidine system. Comparative measurements against des-cyclopropyl or mono-cyclopropyl analogs can generate quantitative structure-property relationship (QSPR) data to guide future analog design [2]. Researchers are advised to commission or perform these measurements, as no public data currently exist for this compound.

Quote Request

Request a Quote for 3-Cyclopropyl-5-((1-(cyclopropylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.